Quinoxalin-6-ylmethanol

Description

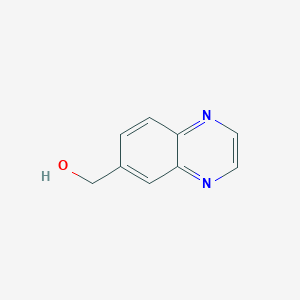

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAADFVYDHLFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423667 | |

| Record name | quinoxalin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488834-75-9 | |

| Record name | quinoxalin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Quinoxalin-6-ylmethanol: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Derivatives of this versatile nucleus are largely synthetic and exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[4][5][6][7][8][9][10][11][12] This has led to the successful development of several quinoxaline-based therapeutics, such as the hepatitis C drugs Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for a specific derivative, Quinoxalin-6-ylmethanol, to support ongoing research and development efforts in this promising area.

Chemical Structure and Properties

Quinoxalin-6-ylmethanol is a derivative of the parent quinoxaline ring system, featuring a hydroxymethyl group at the 6-position. Its chemical structure and key identifiers are presented below.

Structure:

Table 1: Chemical Identifiers of Quinoxalin-6-ylmethanol

| Identifier | Value |

| IUPAC Name | (Quinoxalin-6-yl)methanol |

| CAS Number | 488834-75-9[13][14][15] |

| Molecular Formula | C₉H₈N₂O[13][14][15] |

| Molecular Weight | 160.17 g/mol [13][14][15] |

| Synonyms | 6-Hydroxymethylquinoxaline, (6-Quinoxalinyl)methanol |

Table 2: Physicochemical Properties of Quinoxalin-6-ylmethanol (Predicted)

| Property | Value | Notes |

| Melting Point | Not available | Data for the parent quinoxaline is 29-30 °C.[1] |

| Boiling Point | Not available | - |

| Solubility | Soluble in water[1] | Expected to be soluble in polar organic solvents like methanol and DMSO. |

Spectroscopic Data (Predicted)

While experimental spectra for Quinoxalin-6-ylmethanol are not available, the expected spectral characteristics can be predicted based on the analysis of the parent quinoxaline and related 6-substituted derivatives.[16][17][18][19]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoxaline ring system. The methylene protons of the hydroxymethyl group would appear as a singlet, and the hydroxyl proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbons of the quinoxaline ring and one for the methylene carbon of the hydroxymethyl substituent. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atoms and the substituent.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound.

Synthesis of Quinoxalin-6-ylmethanol

A specific, detailed experimental protocol for the synthesis of Quinoxalin-6-ylmethanol is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of the quinoxaline core and subsequent functional group transformations. The most common and versatile method for constructing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] A potential synthetic pathway to Quinoxalin-6-ylmethanol involves the synthesis of quinoxaline-6-carbaldehyde, followed by its reduction.

Experimental Protocol: A Proposed Synthesis

This protocol is a proposed route and may require optimization.

Step 1: Synthesis of Quinoxaline-6-carbaldehyde

A multi-step synthesis for quinoxaline-6-carbaldehyde has been reported, starting from 4-chloro-2-nitroaniline. The key steps involve the formation of 4-chlorobenzene-1,2-diamine, followed by condensation with glyoxal to yield 6-chloroquinoxaline. Subsequent conversion of the chloro group to a carbaldehyde function would yield the desired intermediate.

Step 2: Reduction of Quinoxaline-6-carbaldehyde to Quinoxalin-6-ylmethanol

-

Materials:

-

Quinoxaline-6-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

-

-

Procedure:

-

Dissolve Quinoxaline-6-carbaldehyde in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure Quinoxalin-6-ylmethanol.

-

-

Characterization:

-

The structure of the synthesized Quinoxalin-6-ylmethanol should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Activity and Potential Signaling Pathways

While specific biological assays and signaling pathway involvement for Quinoxalin-6-ylmethanol have not been reported, the broader class of quinoxaline derivatives is known to interact with various biological targets, making them attractive for drug development.[1][2][3][4][5][6][7][8][9][10][11][12][20][21][22]

Quinoxaline derivatives have been shown to act as:

-

Kinase Inhibitors: Many quinoxaline-based compounds are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[20]

-

Antimicrobial Agents: The quinoxaline scaffold is present in several antibiotics and has been a template for the development of new antibacterial and antifungal agents.[4][5][7][9][11]

-

Antiviral Agents: Certain quinoxaline derivatives have demonstrated efficacy against a range of viruses.[1][12]

-

Anticancer Agents: Quinoxaline derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][6][20][21][22]

Given the prevalence of kinase inhibition as a mechanism of action for many bioactive quinoxalines, a general representation of a kinase signaling pathway that could be targeted is illustrated below.

References

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. calpaclab.com [calpaclab.com]

- 15. scbt.com [scbt.com]

- 16. heteroletters.org [heteroletters.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. tsijournals.com [tsijournals.com]

- 19. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. Targeted suppression of oral squamous cell carcinoma by pyrimidine-tethered quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Quinoxalin-6-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinoxalin-6-ylmethanol, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring such data are also provided, alongside a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for Quinoxalin-6-ylmethanol. Disclaimer: The spectral data presented below are representative examples based on the analysis of structurally similar compounds and established spectroscopic principles. They have not been derived from direct experimental measurement of Quinoxalin-6-ylmethanol.

Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.85 | s | - | 1H | H-2 |

| 8.82 | s | - | 1H | H-3 |

| 8.12 | d | 8.5 | 1H | H-8 |

| 8.05 | d | 1.5 | 1H | H-5 |

| 7.78 | dd | 8.5, 1.5 | 1H | H-7 |

| 4.95 | s | - | 2H | -CH2- |

| 2.50 | br s | - | 1H | -OH |

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 149.5 | C | C-8a |

| 148.8 | C | C-4a |

| 143.5 | CH | C-2 |

| 143.2 | CH | C-3 |

| 141.0 | C | C-6 |

| 130.5 | CH | C-8 |

| 129.8 | CH | C-5 |

| 128.5 | CH | C-7 |

| 64.2 | CH2 | -CH2OH |

Table 3: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm-1) | Intensity | Assignment |

| 3350 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| 3060 | Sharp, Weak | Aromatic C-H stretch |

| 2925 | Medium | Aliphatic C-H stretch |

| 1620 | Medium | C=N stretch (quinoxaline ring) |

| 1580 | Medium | C=C stretch (aromatic ring) |

| 1480 | Strong | C=C stretch (aromatic ring) |

| 1250 | Medium | C-O stretch (alcohol) |

| 830 | Strong | C-H out-of-plane bend (para-disubstituted) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]+• (Molecular Ion) |

| 159 | 80 | [M-H]+ |

| 131 | 60 | [M-CHO]+ |

| 104 | 40 | [C7H6N]+ |

| 77 | 30 | [C6H5]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Quinoxalin-6-ylmethanol in 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

1H NMR Acquisition:

-

Set the spectral width to 16 ppm, centered at approximately 6 ppm.

-

Employ a 30-degree pulse width.

-

Acquisition time of 4 seconds and a relaxation delay of 1 second.

-

Collect 16 scans for a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

13C NMR Acquisition:

-

Set the spectral width to 240 ppm, centered at approximately 120 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.

-

Collect 1024 scans.

-

Process the data with a line broadening of 1.0 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of Quinoxalin-6-ylmethanol with 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Scan the sample from 4000 to 400 cm-1.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of Quinoxalin-6-ylmethanol in methanol directly into the ion source via a direct insertion probe or after separation by gas chromatography.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range from m/z 40 to 300.

-

Maintain the ion source temperature at 200 °C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Quinoxalin-6-ylmethanol.

A Technical Guide to the Synthesis of Novel Quoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their remarkable and diverse pharmacological activities—spanning anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties—have solidified their importance in medicinal chemistry and drug discovery programs. This technical guide provides an in-depth overview of the core synthetic pathways for novel quinoxaline derivatives, complete with experimental protocols, quantitative data summaries, and visual diagrams of key reaction workflows.

Core Synthetic Strategies

The synthesis of the quinoxaline scaffold is versatile, with several established and emerging methodologies. The most prominent strategies involve the condensation of o-phenylenediamines with α-dicarbonyl compounds, alongside a variety of catalytic and environmentally benign approaches.

Classical Synthesis: Condensation of o-Phenylenediamines and 1,2-Dicarbonyls

The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] This method is generally straightforward and provides good yields of the desired quinoxaline products.[1] The reaction is typically catalyzed by an acid, such as acetic acid.[1]

A general workflow for the classical synthesis of quinoxalines is depicted below.

Caption: Classical synthesis of quinoxalines.

This protocol outlines the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[1]

-

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Benzil (1.0 mmol, 210.2 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2 drops)

-

-

Procedure:

-

Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product precipitates out of the solution and is collected by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure 2,3-diphenylquinoxaline.

-

Transition-Metal-Free Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. Transition-metal-free synthesis of quinoxalines has emerged as a prominent area of research, offering alternatives to traditional metal-catalyzed reactions.[2] These methods often utilize organocatalysts, ionic liquids, or catalyst-free conditions.[2]

Organocatalysts, such as nitrilotris(methylenephosphonic acid), have been effectively used to catalyze the condensation of 1,2-diamines and 1,2-carbonyl compounds, providing high yields in short reaction times.[2]

Ionic liquids, such as 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium hydrogen sulfate functionalized cellulose, have been employed as heterogeneous catalysts in the synthesis of quinoxalines.[2] These reactions can often be carried out in green solvents like water, with the catalyst being recyclable.[2]

| Catalyst | Starting Materials | Solvent | Yield (%) | Reference |

| Nitrilotris(methylenephosphonic acid) (5 mol%) | o-phenylenediamine, 1,2-dicarbonyl compounds | Not specified | 80-97 | [2] |

| Ammonium bifluoride (NH₄HF₂) | o-phenylenediamine, 1,2-dicarbonyl compounds | Aqueous ethanol | 90-98 | [2] |

| Ionic liquid functionalized cellulose | o-phenylenediamine, 1,2-dicarbonyl compounds | Water | 78-99 | [2] |

| Camphor sulfonic acid (20 mol%) | o-phenylenediamine, acenaphthylene-1,2-dione/benzil | Not specified | Moderate to excellent | [2] |

| Catalyst-free | o-phenylenediamine, phenacyl bromide | Ethanol | 70-85 | [2] |

Modern Catalytic Methods

A variety of modern catalytic systems have been developed to enhance the efficiency and scope of quinoxaline synthesis. These include the use of various metal catalysts and green catalysts.

Several metal catalysts, such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, have been shown to be effective for the synthesis of quinoxaline derivatives.[3] These catalysts are often inexpensive, readily available, and can be used in small quantities.[3]

The development of "green" methodologies for quinoxaline synthesis is a major focus, emphasizing the use of recyclable catalysts, microwave assistance, and aqueous reaction media.[4] For instance, polymer-supported sulphanilic acid has been demonstrated as an effective heterogeneous catalyst for the one-pot synthesis of quinoxaline derivatives.[5]

This protocol describes a modern, efficient synthesis of quinoxaline derivatives using iodine as a catalyst.[1]

-

Materials:

-

Substituted o-phenylenediamine (1 mmol)

-

α-Hydroxy Ketone (1 mmol)

-

Iodine (I₂) (20 mol%)

-

Dimethyl Sulfoxide (DMSO) (3 mL)

-

-

Procedure:

-

Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.

-

Add DMSO to the mixture.

-

Heat the reaction at 100 °C, monitoring by TLC.

-

Upon completion, cool to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.

-

A workflow for this green synthesis approach is outlined below.

Caption: A typical workflow for the green synthesis of quinoxalines.

Biological Significance and Signaling Pathways

Quinoxaline derivatives are of significant interest due to their wide range of biological activities. They have been investigated as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[6][7][8] Certain quinoxaline derivatives have shown potent activity as kinase inhibitors, which is a crucial mechanism in cancer therapy. The structural versatility of the quinoxaline scaffold allows for fine-tuning of its biological activity through the introduction of various substituents. For instance, tetrazolo[1,5-a]quinoxaline derivatives have demonstrated notable antitumor and antimicrobial activities.[9]

The development of novel quinoxaline derivatives often targets specific signaling pathways implicated in disease. While a detailed exploration of all relevant pathways is beyond the scope of this guide, the diagram below illustrates a generalized logical relationship in the drug discovery process for these compounds.

Caption: Drug discovery workflow for quinoxaline derivatives.

Conclusion

The synthesis of novel quinoxaline derivatives continues to be a vibrant and important area of chemical research, driven by the significant therapeutic potential of this scaffold. The evolution from classical condensation reactions to modern, efficient, and environmentally friendly catalytic methods has greatly expanded the chemical space accessible to medicinal chemists. This guide provides a foundational understanding of the key synthetic pathways, offering researchers and drug development professionals the necessary information to design and synthesize the next generation of quinoxaline-based therapeutics. The provided protocols and data serve as a practical starting point for laboratory work in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 9. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxalin-6-ylmethanol: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Within this versatile family of compounds, Quinoxalin-6-ylmethanol emerges as a key building block, offering a reactive hydroxyl group for further molecular elaboration. This technical guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of Quinoxalin-6-ylmethanol, with a focus on its role in the development of novel therapeutic agents, particularly kinase inhibitors.

Synthesis of Quinoxalin-6-ylmethanol

The synthesis of Quinoxalin-6-ylmethanol can be achieved through a multi-step sequence, typically starting from readily available precursors. A common strategy involves the construction of the quinoxaline core followed by the reduction of a carbonyl group at the 6-position.

Proposed Synthetic Pathway

Caption: Synthetic route to Quinoxalin-6-ylmethanol.

Experimental Protocols

1. Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid

This procedure is adapted from the condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.[4]

-

Materials: 3,4-Diaminobenzoic acid, Benzil, Glacial Acetic Acid.

-

Procedure:

-

To a solution of 3,4-diaminobenzoic acid (1.0 eq) in glacial acetic acid, add benzil (1.0 eq).

-

Stir the reaction mixture at reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford 2,3-diphenylquinoxaline-6-carboxylic acid.

-

2. Reduction of 2,3-Diphenylquinoxaline-6-carboxylic acid to (2,3-Diphenylquinoxalin-6-yl)methanol

This protocol utilizes a strong reducing agent, Lithium Aluminum Hydride (LiAlH₄), to reduce the carboxylic acid to a primary alcohol.

-

Materials: 2,3-Diphenylquinoxaline-6-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous Sodium Sulfate.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-diphenylquinoxaline-6-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential slow addition of ethyl acetate, followed by water, and then a saturated aqueous solution of sodium sulfate at 0 °C.

-

Stir the resulting mixture vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (2,3-diphenylquinoxalin-6-yl)methanol.

-

Reactions of Quinoxalin-6-ylmethanol

The hydroxyl group of Quinoxalin-6-ylmethanol serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Oxidation to Quinoxaline-6-carbaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a valuable intermediate for reactions such as reductive amination and Wittig olefination.

Workflow for Oxidation

Caption: General workflow for the oxidation of Quinoxalin-6-ylmethanol.

Experimental Protocol: Oxidation with Manganese Dioxide (MnO₂)

-

Materials: Quinoxalin-6-ylmethanol, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Quinoxalin-6-ylmethanol (1.0 eq) in DCM.

-

Add activated MnO₂ (5.0-10.0 eq) in portions.

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure to obtain Quinoxaline-6-carbaldehyde.

-

Etherification (Williamson Ether Synthesis)

The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then be alkylated with an alkyl halide to form an ether.[5][6]

Experimental Protocol: O-Alkylation

-

Materials: Quinoxalin-6-ylmethanol, Sodium Hydride (NaH), Anhydrous Dimethylformamide (DMF), Alkyl halide (e.g., Benzyl bromide).

-

Procedure:

-

To a solution of Quinoxalin-6-ylmethanol (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Esterification

Ester derivatives can be readily prepared by reacting Quinoxalin-6-ylmethanol with an acyl chloride or a carboxylic acid under appropriate coupling conditions.

Experimental Protocol: Esterification with an Acyl Chloride

-

Materials: Quinoxalin-6-ylmethanol, Acyl chloride (e.g., Benzoyl chloride), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve Quinoxalin-6-ylmethanol (1.0 eq) in DCM and cool to 0 °C.

-

Add pyridine (1.5 eq).

-

Add the acyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Spectroscopic Data

Table 1: Representative Spectroscopic Data for a Quinoxaline Derivative

| Spectroscopic Technique | Representative Data for a 2,3-disubstituted Quinoxaline Derivative |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.78 (s, 1H), 8.45 (d, J = 8.4 Hz, 1H), 8.18–8.25 (m, 2H), 7.87–7.95 (m, 3H), 7.60 (d, J = 1.6 Hz, 1H), 7.36 (dd, J = 7.6, 0.8 Hz, 1H), 6.54 (d, J = 2.0 Hz, 1H), 5.25–5.35 (m, 1H), 1.59 (d, J = 6.8 Hz, 6H).[7] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.77, 150.46, 149.07, 144.34, 143.83, 142.81, 140.25, 139.54, 138.43, 132.40, 131.41, 130.02, 129.71, 120.20, 113.00, 106.87, 51.27, 22.95.[7] |

| IR (KBr) | ν (cm⁻¹) ≈ 3400 (O-H), 3050 (Ar C-H), 1610 (C=N), 1580 (C=C), 1100 (C-O). |

| Mass Spec. (ESI-MS) | m/z [M+H]⁺ expected for C₉H₈N₂O: 161.07. |

Note: The provided NMR data is for N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridin-2-yl) quinoxaline-2-carboxamide and is intended to be representative of the types of signals expected for a quinoxaline core.[7]

Application in Drug Discovery: Kinase Inhibitors

Quinoxaline derivatives have emerged as a promising class of kinase inhibitors, targeting key enzymes in signaling pathways implicated in cancer and other diseases.[2][3][4][9] The Quinoxalin-6-ylmethanol scaffold provides a strategic starting point for the synthesis of such inhibitors.

Targeting Kinase Signaling Pathways

Many cancers are driven by aberrant signaling through protein kinases. Quinoxaline-based molecules can be designed to bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity and blocking downstream signaling events that promote cell proliferation and survival. Notable kinase targets for quinoxaline derivatives include c-Met and Apoptosis signal-regulating kinase 1 (ASK1).[2][4][9]

Generalized Kinase Inhibition Pathway

Caption: General mechanism of kinase inhibition by quinoxaline derivatives.

Biological Activity Data

The versatility of the quinoxaline scaffold allows for the synthesis of libraries of compounds with varying substituents, which can be screened for their inhibitory activity against different kinases. The following table presents IC₅₀ values for a selection of quinoxaline derivatives against ASK1, demonstrating the potential for potent and selective inhibition.

Table 2: In Vitro ASK1 Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound ID | R₂ | R₃ | R₄ | R₅ | IC₅₀ (nM)[7] |

| 26a | F | H | H | F | >10000 |

| 26b | H | CH₃ | CH₃ | H | >10000 |

| 26c | H | Cl | Cl | H | 117.61 |

| 26d | H | Br | Br | H | 249.53 |

| 26e | Br | H | H | Br | 30.17 |

| 26f | OCH₃ | H | H | OCH₃ | 543.17 |

| 30 | H | \multicolumn{2}{c}{-(CH=CH)₂-} | H | 69.24 | |

| GS-4997 | - | - | - | - | 6.0 |

Note: The presented data is for a series of N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)quinoxaline-2-carboxamides with substitutions on the quinoxaline ring. GS-4997 is a known ASK1 inhibitor included for comparison.[7]

Conclusion

Quinoxalin-6-ylmethanol is a valuable and versatile building block in organic synthesis, providing a convenient entry point for the development of a wide range of functionalized quinoxaline derivatives. Its strategic importance is particularly evident in the field of drug discovery, where the quinoxaline scaffold is a key component of numerous potent kinase inhibitors. The synthetic routes and functionalization protocols outlined in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this promising intermediate, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pure.skku.edu [pure.skku.edu]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-HYDROXYMETHYL)QUINOXALINE (CAS 488834-75-9)

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the heterocyclic compound (6-HYDROXYMETHYL)QUINOXALINE, identified by the CAS number 488834-75-9. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Compound Information

(6-HYDROXYMETHYL)QUINOXALINE, also known as quinoxalin-6-ylmethanol, is a derivative of quinoxaline, a bicyclic heteroaromatic compound. Its structure features a hydroxymethyl group substituted at the 6-position of the quinoxaline ring. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of (6-HYDROXYMETHYL)QUINOXALINE is presented in the table below. It is important to note that while some properties are readily available from various chemical suppliers, specific experimental data for melting point, boiling point, and solubility are not consistently reported in the reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 488834-75-9 | [1] |

| IUPAC Name | quinoxalin-6-ylmethanol | N/A |

| Synonyms | (6-HYDROXYMETHYL)QUINOXALINE | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Light yellow to yellow solid | N/A |

| Storage | Sealed in dry, Room Temperature | N/A |

Synthesis and Experimental Protocols

General Synthesis Protocol: Condensation Method

This protocol describes a typical synthesis of a quinoxaline derivative from an appropriately substituted o-phenylenediamine and a glyoxal.

Materials:

-

4-(hydroxymethyl)benzene-1,2-diamine

-

Glyoxal (40% in water)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 4-(hydroxymethyl)benzene-1,2-diamine in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this mixture, add an equimolar amount of glyoxal dropwise with stirring.

-

The reaction mixture is then refluxed for a specified period (typically 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure (6-HYDROXYMETHYL)QUINOXALINE.

Analytical Characterization

The structural confirmation and purity assessment of (6-HYDROXYMETHYL)QUINOXALINE would typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoxaline ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the O-H stretching vibration of the hydroxyl group and the C=N and C=C stretching vibrations of the quinoxaline ring system.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A validated HPLC method would involve selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and a detector (e.g., UV-Vis at a specific wavelength).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be employed for separation and identification.

Biological Activity and Signaling Pathways

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2]

While specific studies on the biological activity and signaling pathway involvement of (6-HYDROXYMETHYL)QUINOXALINE are limited in the public domain, the broader class of quinoxaline compounds has been implicated in various cellular processes. For instance, certain quinoxaline 1,4-dioxides have been shown to act as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in cellular response to low oxygen levels and a target in cancer therapy.

Given the structural features of (6-HYDROXYMETHYL)QUINOXALINE, it could potentially be investigated for its activity in pathways where other quinoxaline derivatives have shown promise. A hypothetical signaling pathway that could be a starting point for investigation is the modulation of a protein kinase cascade, a common mechanism of action for many small molecule drugs.

Conclusion

(6-HYDROXYMETHYL)QUINOXALINE is a quinoxaline derivative with potential applications in synthetic and medicinal chemistry. While its fundamental chemical identity is well-established, a comprehensive public dataset on its specific physical properties, detailed experimental protocols for its synthesis and analysis, and its precise biological functions remains to be fully elucidated. This guide provides a foundational understanding based on available information and the broader knowledge of quinoxaline chemistry and biology, highlighting areas for future research and development.

References

Initial Biological Screening of Quinoxalin-6-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-6-ylmethanol is a heterocyclic compound belonging to the quinoxaline family, a class of molecules renowned for a wide spectrum of biological activities. While comprehensive screening data for Quinoxalin-6-ylmethanol itself is not extensively available in public literature, this guide provides a technical framework for its initial biological evaluation based on the established activities of related quinoxaline derivatives. This document outlines detailed experimental protocols for key assays, presents data from structurally similar compounds, and uses visualizations to illustrate experimental workflows and signaling pathways, serving as a foundational resource for researchers initiating studies on this compound.

Introduction: The Pharmacological Potential of Quinoxalines

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1][2] Derivatives of this core have been investigated and developed for a multitude of therapeutic applications, demonstrating a broad range of pharmacological effects, including:

-

Anticancer Activity: Many quinoxaline derivatives exhibit potent cytotoxicity against a variety of human cancer cell lines.[3][4]

-

Antimicrobial Activity: The quinoxaline nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[5][6][7][8][9]

-

Anti-inflammatory Effects: Certain derivatives have shown promise in models of inflammation.[5][10]

-

Enzyme Inhibition: Quinoxalines have been designed to target specific enzymes, such as protein kinases, which are critical in various disease pathways.[3][11]

Given this background, Quinoxalin-6-ylmethanol represents a valuable starting point for further chemical synthesis and biological screening to explore its therapeutic potential.

Focused Screening: Kinase Inhibitory Activity

Although direct screening data for Quinoxalin-6-ylmethanol is limited, the "quinoxalin-6-yl" moiety has been incorporated into more complex molecules that have been evaluated for biological activity. A notable area of investigation is in the development of kinase inhibitors.

One study detailed the synthesis and evaluation of a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl )-1,2,3-triazoles as inhibitors of the Transforming Growth Factor-β type 1 receptor (ALK5), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis.[12]

Quantitative Data: ALK5 Inhibition

The following table summarizes the in vitro inhibitory activity of a lead compound from the aforementioned study, demonstrating the potential of the quinoxalin-6-yl scaffold in kinase-targeted drug discovery.[12]

| Compound ID | Target Kinase | Description | IC₅₀ (µM) |

| 12k | ALK5 | 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole derivative | 4.69 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

This protocol describes a common method for assessing the inhibitory activity of a test compound against a target kinase.

-

Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC₅₀).

-

Materials:

-

Recombinant human ALK5 kinase

-

Kinase substrate (e.g., a specific peptide or a generic protein like Myelin Basic Protein)

-

Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP)

-

Assay Buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl)

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose membrane/filter

-

Scintillation counter

-

-

Procedure:

-

A kinase reaction is set up in each well of a 96-well plate, containing the kinase, substrate, and assay buffer.

-

The test compound is added in a series of increasing concentrations. A control well containing only the DMSO vehicle is included.

-

The reaction is initiated by the addition of ATP (a mixture of unlabeled and radiolabeled).

-

The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of the substrate.

-

The reaction is stopped, and the mixture is transferred to a phosphocellulose membrane, which binds the phosphorylated substrate.

-

The membrane is washed to remove any unreacted radiolabeled ATP.

-

The amount of radioactivity on the membrane, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.

-

The percentage of kinase activity inhibition is calculated for each compound concentration relative to the DMSO control.

-

The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

-

Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

General Biological Screening Protocols

For a novel compound like Quinoxalin-6-ylmethanol, a broader initial screening is necessary to identify potential areas of biological activity. The following are standard, widely-used protocols for assessing the cytotoxicity and antimicrobial effects of quinoxaline derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a common first-pass screen for anticancer activity.

-

Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound. Controls include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: The plate is incubated for a set period, typically 48 or 72 hours.

-

MTT Addition: MTT reagent is added to each well. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured with a microplate reader (typically at 570 nm). The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC₅₀ value is determined.

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the bacteria or fungi to be tested is prepared (e.g., to a 0.5 McFarland standard).

-

Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the diluted compound.

-

Controls: Positive (microbe and medium, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours).

-

MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Caption: Logical flow for determining the Minimum Inhibitory Concentration.

Summary and Future Directions

The initial biological screening of Quinoxalin-6-ylmethanol should be approached with a strategy informed by the known activities of the broader quinoxaline class. The protocols provided in this guide for kinase inhibition, cytotoxicity, and antimicrobial screening represent a robust starting point. The demonstrated activity of a quinoxalin-6-yl derivative as an ALK5 kinase inhibitor suggests that screening against a panel of kinases could be a particularly fruitful avenue of investigation. Subsequent research should focus on structure-activity relationship (SAR) studies, where modifications to the methanol group and the quinoxaline core could be systematically explored to optimize potency and selectivity for any identified biological targets.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. srikvcpharmacy.com [srikvcpharmacy.com]

- 3. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. dadun.unav.edu [dadun.unav.edu]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxaline Compounds: A Technical Guide to Pharmacological Activities and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, represents a versatile and privileged scaffold in medicinal chemistry.[1][2] The structural adaptability of the quinoxaline nucleus permits extensive functionalization, leading to a broad spectrum of pharmacological activities.[3][1][4][5] This has positioned quinoxaline derivatives as significant candidates in the search for new therapeutic agents, with research highlighting their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4][6][7][8] This guide provides a comprehensive overview of the key pharmacological activities of quinoxaline compounds, detailing experimental data, methodologies, and relevant biological pathways to support ongoing research and development efforts.

Anticancer Activities

Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents, exhibiting significant activity against various tumors.[6][9] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression, such as protein kinase inhibition and the induction of apoptosis.[10][11]

Mechanisms of Anticancer Action

-

Kinase Inhibition: Many quinoxaline derivatives function as selective ATP competitive inhibitors for a range of protein tyrosine kinases (PTKs) that are central to carcinogenesis.[12] These include VEGFR, EGFR, c-Met, and others, which control cell cycle progression, division, and proliferation.[12][13]

-

Apoptosis Induction: Certain quinoxaline compounds have been shown to induce apoptosis in cancer cells.[12][14] For example, studies on prostate cancer (PC-3) cells revealed that specific derivatives can arrest the cell cycle in the S phase, upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, and downregulate the anti-apoptotic protein Bcl-2.[14]

-

Topoisomerase II Inhibition: Some derivatives exhibit potent and selective anticancer activity by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[14]

-

Microtubule Interference: Imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents, disrupting cell division and demonstrating strong anticancer activity.[12]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of selected quinoxaline derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | [14] |

| Compound III | PC-3 (Prostate) | 4.11 | [14] |

| Compound VIIIa | HepG2 (Liver) | 9.8 | [12] |

| Compound VIIIc | MCF-7 (Breast) | 9.0 | [12] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [12] |

| Compound 6k | MCF-7 (Breast) | 6.93 ± 0.4 | [10] |

| Compound 6k | HCT-116 (Colon) | 9.46 ± 0.7 | [10] |

| Compound 11 | Generic Cancer Cell Lines | 0.81 - 2.91 | [15] |

| Compound 13 | Generic Cancer Cell Lines | 0.81 - 2.91 | [15] |

| 3-Trifluoromethyl QdNO | Generic Cancer Cell Lines | 0.4 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.

Objective: To determine the concentration at which a quinoxaline derivative inhibits 50% of cancer cell growth (IC₅₀).

Methodology:

-

Cell Seeding: Cancer cells (e.g., PC-3, HepG2) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoxaline compounds. A control group receives only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: Following incubation, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against compound concentration.[17]

Visualization: Apoptosis Induction Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis induced by a quinoxaline compound that acts as a Topoisomerase II inhibitor.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A REVIEW ON THE THERAPEUTIC POTENTIAL OF QUINOXALINE DERIVATIVES - Europub [europub.co.uk]

- 9. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Unearthing Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Quinoxaline Natural Products

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline scaffolds, bicyclic heteroaromatic compounds, are prevalent in a variety of natural products renowned for their potent biological activities. These natural treasures, primarily produced by microorganisms, have garnered significant attention in the scientific community for their potential as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of quinoxaline natural products, with a focus on the well-studied antibiotics Echinomycin and Triostin A.

Discovery of Quinoxaline Natural Products: A Journey from Soil to Spectrometer

The discovery of novel natural products is a meticulous process that begins with the screening of diverse biological sources. Actinomycetes, particularly of the Streptomyces genus, are prolific producers of quinoxaline-containing secondary metabolites.[1][2][3][4][5] The general workflow for discovering these compounds involves a series of systematic steps, from isolation of the producing microorganism to the characterization of the bioactive molecule.

A typical experimental workflow for the discovery of natural products from actinomycetes is depicted below:

Prominent Quinoxaline Natural Products: Echinomycin and Triostin A

Echinomycin and Triostin A are two of the most extensively studied quinoxaline antibiotics, both produced by Streptomyces species.[6] They are cyclic octadepsipeptides that feature two quinoxaline-2-carboxylic acid chromophores.[7]

Echinomycin , first isolated from Streptomyces echinatus, is a potent anticancer and antibacterial agent.[6] Triostin A , produced by Streptomyces aureus, also exhibits significant biological activities and serves as a biosynthetic precursor to echinomycin.[8]

Isolation and Purification: Detailed Experimental Protocols

The isolation of quinoxaline natural products from fermentation broths requires a multi-step purification process to obtain the pure compound.

Isolation of Echinomycin from Streptomyces sp.

This protocol is adapted from a study reporting high-yield production of echinomycin from a Streptomyces strain.[6]

3.1.1. Fermentation

-

Seed Culture: Inoculate a suitable seed medium (e.g., tryptone soya broth) with a spore suspension of the Streptomyces strain. Incubate at 28-30°C for 48-72 hours on a rotary shaker.

-

Production Culture: Transfer the seed culture to a larger volume of production medium. A typical production medium consists of glucose, millet meal, and cottonseed protein powder.[6] Incubate at 28°C for 7-10 days with vigorous shaking.[6]

3.1.2. Extraction and Purification

-

Harvesting: Separate the mycelium from the fermentation broth by centrifugation.

-

Solvent Extraction: Extract the mycelium with an organic solvent such as ethyl acetate. The supernatant can also be extracted separately with the same solvent.[6][9]

-

Concentration: Concentrate the combined organic extracts under reduced pressure to obtain a crude extract.

-

Column Chromatography:

-

Initial Separation: Subject the crude extract to column chromatography on a non-polar resin (e.g., HP-20) and elute with a stepwise gradient of aqueous acetone. The active fractions are typically eluted with 60-80% acetone.[6]

-

Silica Gel Chromatography: Further purify the active fractions using silica gel column chromatography with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[10]

-

-

High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative reverse-phase HPLC to yield pure echinomycin.

Isolation of Triostin A from Streptomyces aureus

While a detailed, step-by-step protocol for Triostin A isolation is less commonly published, the general principles are similar to those for Echinomycin.

-

Fermentation: Cultivate Streptomyces aureus in a suitable production medium.

-

Extraction: Extract the fermentation broth and mycelium with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

-

Purification: Purify the crude extract using a combination of chromatographic techniques, such as silica gel column chromatography and preparative HPLC.

Characterization of Quinoxaline Natural Products

The structural elucidation of isolated quinoxaline natural products relies on a combination of spectroscopic techniques.

Spectroscopic Data for Triostin A

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure. The presence of the quinoxaline rings and the various amino acid residues can be identified by their characteristic chemical shifts.[11][12]

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Signals for quinoxaline protons | Carbonyl carbons |

| N-methyl group protons | Aromatic carbons |

| α-protons of amino acids | α-carbons of amino acids |

| β-protons of amino acids | N-methyl carbons |

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.[11][13] Fragmentation patterns observed in MS/MS experiments provide valuable information about the sequence of amino acids in the peptide core.[14][15][16]

Biological Activity and Mechanism of Action

Quinoxaline natural products exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Quantitative Biological Activity Data

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for anticancer activity and their minimum inhibitory concentration (MIC) for antimicrobial activity.

| Compound | Activity | Cell Line/Organism | IC₅₀ / MIC (µM) |

| Echinomycin | Anticancer | Cancer Stem Cells | 0.0294[17] |

| Echinomycin | Anticancer | U251-HRE (hypoxic) | 0.0012[17] |

| Triostin A Analogue | Anticancer | MCF-7 | Varies[8] |

| Quinoxaline Derivatives | Anticancer | HCT116, MCF-7, HepG2 | 2.5 - 9.8[18] |

| Quinoxaline Derivatives | Antibacterial | S. aureus, E. coli | Varies[19] |

This table presents a selection of reported activity values. Actual values can vary depending on the specific experimental conditions.

Signaling Pathways Affected by Echinomycin

Echinomycin exerts its biological effects by targeting specific cellular signaling pathways. A primary mechanism of action is the inhibition of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cancer progression.[17][20]

HIF-1 Inhibition Pathway:

By binding to DNA, echinomycin prevents the binding of the HIF-1α/β heterodimer to the hypoxia-response elements (HREs) in the promoter regions of its target genes, such as vascular endothelial growth factor (VEGF).[12] This leads to the downregulation of genes involved in angiogenesis, cell survival, and metastasis.

Apoptosis Induction Pathway:

Echinomycin also induces apoptosis in cancer cells through the activation of the mitochondrial pathway. This involves the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[6][11]

Furthermore, studies have shown that echinomycin can suppress the NOTCH and AKT-mTOR signaling pathways, which are also critical for cancer cell growth and survival.[21]

Conclusion

The discovery and isolation of quinoxaline natural products from microbial sources continue to be a promising avenue for the development of novel therapeutic agents. The detailed methodologies and understanding of their mechanisms of action, as exemplified by Echinomycin and Triostin A, provide a solid foundation for future research in this field. The combination of traditional natural product chemistry with modern analytical and molecular biology techniques will undoubtedly lead to the discovery of new and more potent quinoxaline-based drugs to combat a range of human diseases.

References

- 1. Harnessing regulatory networks in Actinobacteria for natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomics-Driven Natural Product Discovery in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Next Generation Sequencing of Actinobacteria for the Discovery of Novel Natural Products [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Frontiers | Tapping Into Actinobacterial Genomes for Natural Product Discovery [frontiersin.org]

- 6. Characterization of Streptomyces sp. LS462 with high productivity of echinomycin, a potent antituberculosis and synergistic antifungal antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solution-phase synthesis and biological evaluation of triostin A and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Structure confirmation of triostin a by 1H and 13C magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 1H- and 13C-n.m.r. studies of the antitumour antibiotic luzopeptin. Resonance assignments, conformation and flexibility in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. scienceopen.com [scienceopen.com]

- 21. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Quinoxalin-6-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-6-ylmethanol is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide addresses the current knowledge gap regarding the solubility of quinoxalin-6-ylmethanol. In the absence of publicly available quantitative solubility data, this document provides a comprehensive, standardized experimental protocol for determining its solubility. Furthermore, it offers a qualitative analysis of its expected solubility based on its molecular structure and outlines a logical workflow for solubility determination.

Introduction: The Solubility Challenge

Predicted Solubility Profile of Quinoxalin-6-ylmethanol

The molecular structure of quinoxalin-6-ylmethanol provides clues to its potential solubility in different organic solvents. The molecule possesses a quinoxaline ring system and a hydroxymethyl (-CH₂OH) functional group.

-

Quinoxaline Moiety: The quinoxaline core is a nitrogen-containing heterocyclic aromatic system. The presence of two nitrogen atoms introduces polarity and the capacity for hydrogen bonding (as an acceptor). The aromatic nature suggests potential solubility in solvents that can engage in π-π stacking interactions.

-

Hydroxymethyl Group: The -CH₂OH group is highly polar and can act as both a hydrogen bond donor and acceptor. This functional group will significantly influence its solubility in polar protic solvents.

Based on these structural features, a qualitative prediction of solubility can be made:

-

High Expected Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions with the hydroxymethyl group. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also expected to be good solvents due to their ability to accept hydrogen bonds and their high polarity.

-

Moderate Expected Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

-

Low Expected Solubility: In nonpolar solvents such as hexane, toluene, and diethyl ether, where the polar functional groups cannot be effectively solvated.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for the determination of the thermodynamic (equilibrium) solubility of quinoxalin-6-ylmethanol using the widely accepted isothermal shake-flask method.

Materials and Equipment

-

Quinoxalin-6-ylmethanol (solid, high purity)

-

A panel of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid quinoxalin-6-ylmethanol to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of quinoxalin-6-ylmethanol in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of quinoxalin-6-ylmethanol of known concentrations.

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Organic Solvent | Solvent Class | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Moderately Polar | Experimental Value | Calculated Value |

| Dichloromethane | Moderately Polar | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | Experimental Value | Calculated Value |

Visualizing the Experimental Workflow

A logical workflow is essential for the systematic determination of solubility. The following diagram illustrates the key steps of the isothermal shake-flask method.

The Quinoxaline Ring System: A Theoretical and Computational Guideline for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] Its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made it a focal point of extensive theoretical and computational investigation.[2][3] This technical guide provides an in-depth analysis of the computational methodologies and theoretical principles applied to the study of the quinoxaline ring system, offering a comprehensive resource for researchers in drug design and materials science.

Quantum Chemical Calculations: Unveiling Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and stability of quinoxaline derivatives.[4][5] These studies provide insights into molecular properties that govern their biological activity and material performance.

Key Quantum Chemical Parameters

A range of quantum chemical parameters are calculated to characterize quinoxaline derivatives. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the reactivity and interaction potential of these molecules.[6]

| Parameter | Symbol | Description | Significance in Quinoxaline Studies |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents the electron-donating ability of a molecule. | Higher EHOMO values indicate a greater tendency to donate electrons, which is important for interactions with biological targets and metal surfaces in corrosion inhibition.[5][6] |